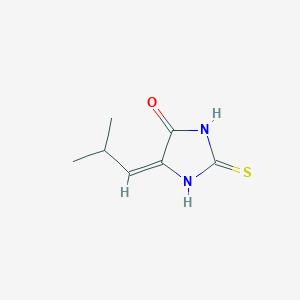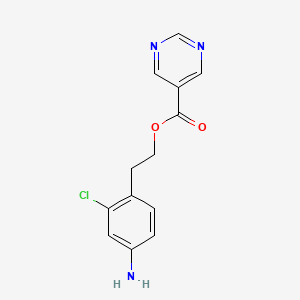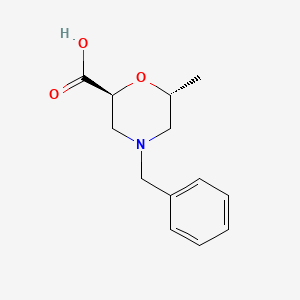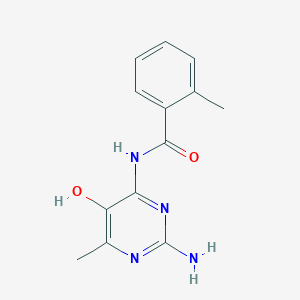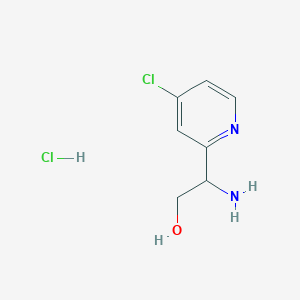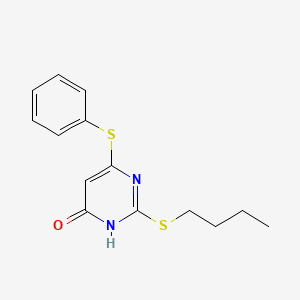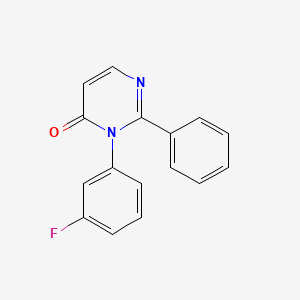
(S)-Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate is a chiral ester derivative of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the chiral center makes it valuable for the synthesis of enantiomerically pure compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the esterification of (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. One common method is as follows:
Starting Material: (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reagents: Thionyl chloride (SOCl₂), ethanol (C₂H₅OH).
Procedure: The carboxylic acid is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ethanol to form the ester.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors for the esterification process.
Purification: Techniques such as distillation and crystallization to obtain the pure product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: Formation of (S)-1,2,3,4-tetrahydronaphthalene-1-methanol.
Substitution: Formation of various substituted esters or amides.
Applications De Recherche Scientifique
(S)-Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved would vary based on the specific bioactive derivative being studied.
Comparaison Avec Des Composés Similaires
Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: The parent carboxylic acid without the ester group.
1,2,3,4-Tetrahydroisoquinoline derivatives: Compounds with a similar tetrahydronaphthalene core but different functional groups.
Uniqueness: (S)-Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate is unique due to its chiral center and the specific ethyl ester group, which can influence its reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
ethyl (1S)-1,2,3,4-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H16O2/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12H,2,5,7,9H2,1H3/t12-/m0/s1 |
Clé InChI |
YNGYAVXHTVNYBC-LBPRGKRZSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CCCC2=CC=CC=C12 |
SMILES canonique |
CCOC(=O)C1CCCC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


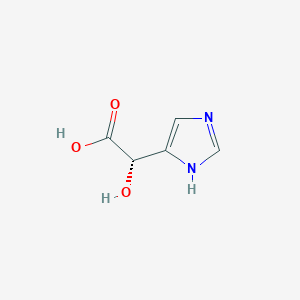
![5-Pyrimidinamine, 4-chloro-6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B15216352.png)
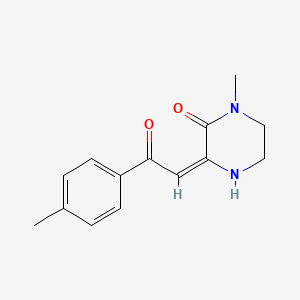
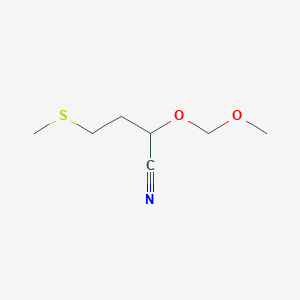

![3-Methyl-2-(methylsulfanyl)-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15216383.png)

